molecular formula C20H15FN2O3S B2476100 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 921569-39-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2476100
CAS No.: 921569-39-3
M. Wt: 382.41
InChI Key: VKDOSMQCGNMHLJ-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a benzamide moiety. The structural formula can be represented as follows:

C19H18FN2O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for multiple chemical interactions, enhancing its potential pharmacological properties. The presence of both the benzofuran and thiazole rings is crucial for its bioactivity, as they modulate enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate

The thiazole and benzofuran components enhance the compound's ability to interact with biological targets effectively, leading to significant antibacterial effects.

Anticancer Activity

The compound has also shown potential as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, it was tested on MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, exhibiting IC50 values in the range of 0.04–1.5 μM for inhibiting cell growth .

The mechanism of action involves:

  • Inhibition of Specific Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in cancer cell proliferation.
  • Induction of Apoptosis : Treatment with the compound resulted in significant DNA fragmentation and increased apoptotic cell populations compared to untreated controls.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on MCF-7 cells:

  • Concentration : 2.0 μM
  • Results :
    • Early apoptosis: 5.33%
    • Late apoptosis: 20.53%
    • Total apoptotic cells: 37.11% compared to 1.36% in untreated controls.

These findings suggest that this compound effectively triggers apoptotic pathways in cancer cells .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Synthesis begins with the formation of benzofuran and thiazole intermediates.
  • Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as ethylating agents and thionyl chloride.
  • Purification : Advanced purification techniques are employed to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities that are pivotal in cell signaling processes related to growth and apoptosis.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDOSMQCGNMHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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